molecular formula C14H22ClN B6222439 N-methyl-3-phenyl-3-propylcyclobutan-1-amine hydrochloride, Mixture of diastereomers CAS No. 2758000-40-5

N-methyl-3-phenyl-3-propylcyclobutan-1-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6222439
CAS No.: 2758000-40-5
M. Wt: 239.8
InChI Key:
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Description

N-methyl-3-phenyl-3-propylcyclobutan-1-amine hydrochloride, a mixture of diastereomers, is a complex organic compound with potential applications in various scientific fields. This compound features a cyclobutane ring substituted with a phenyl group, a propyl group, and an amine group, with an additional methyl group and a hydrochloride counterion.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclobutane derivatives, phenyl groups, and propyl groups.

  • Reaction Steps:

    • Formation of Cyclobutane Ring: Cycloaddition reactions can be used to form the cyclobutane core.

    • Substitution Reactions: Phenyl and propyl groups are introduced through substitution reactions.

    • Amination: The amine group is introduced via reductive amination or direct amination reactions.

  • Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to control the formation of diastereomers.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the amine group to an amide or nitrile.

  • Reduction: Reduction reactions can reduce the amine group to a simpler amine or convert other functional groups.

  • Substitution: Substitution reactions can replace the phenyl or propyl groups with other functional groups.

  • Elimination: Elimination reactions can remove substituents to form double bonds or other unsaturated structures.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles and electrophiles are used depending on the type of substitution reaction.

  • Elimination: Strong bases like potassium tert-butoxide (KOtBu) are used for elimination reactions.

Major Products Formed:

  • Oxidation Products: Amides, nitriles, and carboxylic acids.

  • Reduction Products: Simpler amines and alcohols.

  • Substitution Products: Various substituted cyclobutanes.

  • Elimination Products: Alkenes and other unsaturated compounds.

Scientific Research Applications

Chemistry: This compound is used in synthetic organic chemistry as a building block for more complex molecules. Biology: It can be used as a probe in biological studies to understand molecular interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-methyl-3-phenyl-3-propylcyclobutan-1-amine hydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

  • N-methyl-3-phenyl-3-ethylcyclobutan-1-amine hydrochloride

  • N-ethyl-3-phenyl-3-propylcyclobutan-1-amine hydrochloride

  • N-methyl-3-phenyl-3-butylcyclobutan-1-amine hydrochloride

Uniqueness: N-methyl-3-phenyl-3-propylcyclobutan-1-amine hydrochloride is unique due to its specific combination of substituents on the cyclobutane ring, which can influence its reactivity and biological activity compared to similar compounds.

Properties

CAS No.

2758000-40-5

Molecular Formula

C14H22ClN

Molecular Weight

239.8

Purity

95

Origin of Product

United States

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